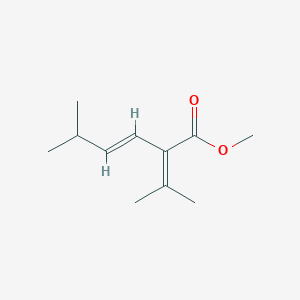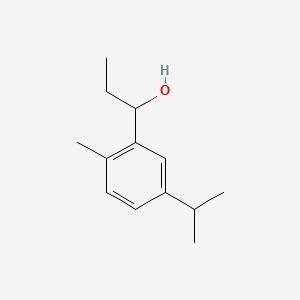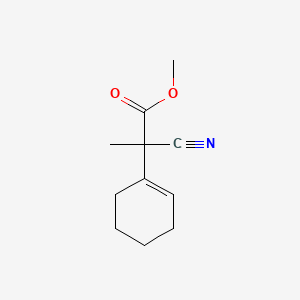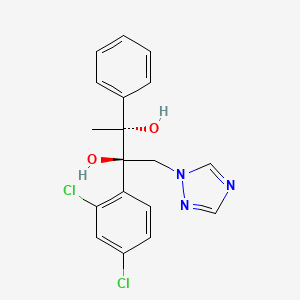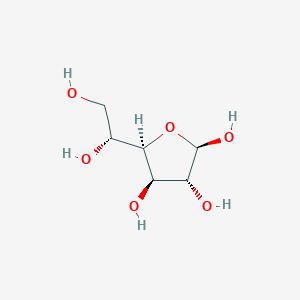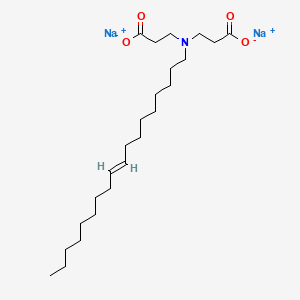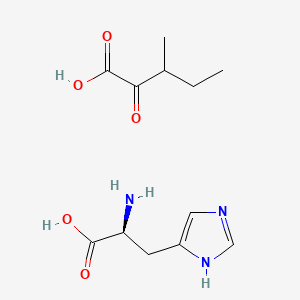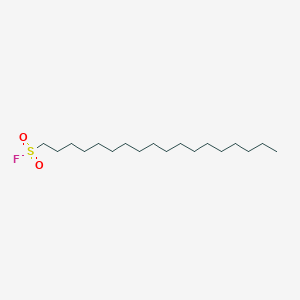
Stearylsulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearylsulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (SO2) bonded to a fluorine atom. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stearylsulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of stearyl alcohol with sulfuryl fluoride (SO2F2) under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the direct fluorosulfonylation of stearyl chloride using fluorosulfonyl radicals. This method is advantageous due to its efficiency and the high yield of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The use of continuous flow reactors is common, as they provide better temperature control and higher efficiency compared to batch reactors. The raw materials, such as stearyl alcohol and sulfuryl fluoride, are fed into the reactor, and the product is continuously collected and purified.
Analyse Des Réactions Chimiques
Types of Reactions
Stearylsulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: Under certain conditions, it can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfonyl hydrides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used as oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through oxidation reactions.
Sulfonyl Hydrides: Formed through reduction reactions.
Applications De Recherche Scientifique
Stearylsulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: It is used in the study of enzyme inhibition, as it can act as an irreversible inhibitor of certain enzymes.
Industry: It is used in the production of surfactants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of stearylsulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. This covalent modification leads to the irreversible inhibition of the enzyme, preventing it from catalyzing its substrate. The sulfonyl fluoride group is highly reactive towards nucleophilic residues, such as serine and cysteine, in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonyl fluoride
- Ethanesulfonyl fluoride
- Benzenesulfonyl fluoride
Uniqueness
Stearylsulfonyl fluoride is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity, making it more suitable for applications in non-polar environments compared to shorter-chain sulfonyl fluorides. Additionally, the long chain can influence the compound’s reactivity and interaction with biological targets, providing unique advantages in certain applications .
Propriétés
Numéro CAS |
188398-77-8 |
|---|---|
Formule moléculaire |
C18H37FO2S |
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
octadecane-1-sulfonyl fluoride |
InChI |
InChI=1S/C18H37FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h2-18H2,1H3 |
Clé InChI |
SZXIBISKCHYMAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



